molecular formula C16H13ClN4O3 B3408695 3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid CAS No. 882224-30-8

3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid

Cat. No.: B3408695
CAS No.: 882224-30-8
M. Wt: 344.75 g/mol
InChI Key: FGGRYUGORLXHNA-WDZFZDKYSA-N
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Description

3-{4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid is a complex organic compound characterized by the presence of multiple functional groups including a pyrazole ring, a cyano group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: : This step often starts with a 3-chlorophenylhydrazine reacting with a suitable α,β-unsaturated carbonyl compound to form the pyrazole ring.

  • Introduction of the Cyanide Group: : The cyano group is typically introduced through a nucleophilic addition reaction with cyanogen bromide.

  • Addition of the Propanoic Acid Moiety: : This is usually the final step, involving the reaction of the intermediate compound with a bromoalkanoic acid under basic conditions.

Industrial Production Methods

On an industrial scale, the synthesis often follows similar routes but utilizes larger reactors and more efficient catalysts to increase yield and reduce reaction time. Optimized temperature control and solvent recovery systems are also implemented to ensure high efficiency and environmental safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form oxides, primarily in the presence of strong oxidizing agents like potassium permanganate.

  • Reduction: : Reductive conditions, such as hydrogenation, can lead to the reduction of the nitrile group to an amine.

  • Substitution: : Electrophilic aromatic substitution can occur at the 3-chlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution: : Halogens (chlorine, bromine), alkyl halides.

Major Products

  • Oxidation: : Formation of carboxylic acids.

  • Reduction: : Amines, specifically the conversion of nitrile to primary amine.

  • Substitution: : Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in coordination chemistry to form complex catalysts.

Biology

  • Enzyme Inhibition: : Investigated as a potential inhibitor for specific enzymes involved in metabolic pathways.

Medicine

  • Anticancer Activity: : Preliminary studies suggest it may have activity against certain cancer cell lines by inducing apoptosis.

  • Anti-inflammatory Properties: : Evaluated for its potential to reduce inflammation in chronic diseases.

Industry

  • Material Science: : Utilized in the development of novel polymers with unique properties.

  • Agriculture: : Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound's mechanism of action varies depending on the application but generally involves interaction with specific molecular targets:

  • Enzyme Inhibition: : It binds to the active site of enzymes, blocking substrate access and thereby inhibiting enzyme activity.

  • Anticancer Mechanism: : Induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

  • Anti-inflammatory Effects: : Inhibits the production of pro-inflammatory cytokines by blocking key signaling pathways.

Comparison with Similar Compounds

Comparing 3-{4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid with similar compounds highlights its uniqueness:

  • 3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(4-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid: : Similar structure but with a 4-chlorophenyl instead of a 3-chlorophenyl group, resulting in different chemical reactivity.

  • 3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(2-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid: : Possesses a 2-chlorophenyl group, impacting its biological activity and making it less potent in certain applications.

  • 3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-methylphenyl)-1H-pyrazol-1-yl}propanoic acid: : The presence of a methyl group instead of a chlorine atom results in differing physical properties and solubility.

Each of these comparisons highlights the specificity of the compound , emphasizing its potential in targeted applications.

Properties

IUPAC Name

3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(3-chlorophenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c17-13-3-1-2-10(7-13)15-12(6-11(8-18)16(19)24)9-21(20-15)5-4-14(22)23/h1-3,6-7,9H,4-5H2,(H2,19,24)(H,22,23)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGRYUGORLXHNA-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=C(C#N)C(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C=C2/C=C(/C#N)\C(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid
Reactant of Route 2
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid
Reactant of Route 3
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid
Reactant of Route 4
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid
Reactant of Route 5
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid
Reactant of Route 6
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid

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